molecular formula C15H13ClF3N3OS B11406000 5-chloro-2-(propylsulfanyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

5-chloro-2-(propylsulfanyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11406000
M. Wt: 375.8 g/mol
InChI Key: WRSSLFQVFBNCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-(propylsulfanyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a chloro group, a propylsulfanyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(propylsulfanyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via a nucleophilic substitution reaction using propylthiol and a suitable leaving group on the pyrimidine ring.

    Coupling with Trifluoromethylphenyl Group: The final step involves coupling the pyrimidine derivative with a trifluoromethylphenyl amine under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(propylsulfanyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, appropriate solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-chloro-2-(propylsulfanyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 5-chloro-2-(propylsulfanyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of various agrochemicals.

    4-chloro-2-(trifluoromethyl)phenyl isocyanate: Utilized in the production of pharmaceuticals and agrochemicals.

Uniqueness

5-chloro-2-(propylsulfanyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the propylsulfanyl group provides additional sites for chemical modification.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H13ClF3N3OS

Molecular Weight

375.8 g/mol

IUPAC Name

5-chloro-2-propylsulfanyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C15H13ClF3N3OS/c1-2-7-24-14-20-8-10(16)12(22-14)13(23)21-11-6-4-3-5-9(11)15(17,18)19/h3-6,8H,2,7H2,1H3,(H,21,23)

InChI Key

WRSSLFQVFBNCOV-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.